molecular formula C12H14O3 B8470852 Ethyl 2-allyl-3-hydroxybenzoate

Ethyl 2-allyl-3-hydroxybenzoate

Cat. No.: B8470852
M. Wt: 206.24 g/mol
InChI Key: SMNPNUVQFFGEJD-UHFFFAOYSA-N
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Description

Ethyl 2-allyl-3-hydroxybenzoate is a synthetic organic compound of interest in various research fields. As an ester of a hydroxybenzoic acid, it shares a structural relationship with a class of compounds known for their diverse biological activities . The compound features a phenolic hydroxyl group, which is often associated with antioxidant properties through radical scavenging mechanisms . The unique structure, combining the benzoate core with an allyl group, makes it a potential candidate for investigation in medicinal chemistry and materials science. Researchers may explore its applications as a building block for the synthesis of more complex molecules or study its potential biological properties. Its mechanism of action in specific contexts would be a primary focus of investigation; for instance, related phenolic esters have been studied for their interactions with biological targets such as ion channels . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-hydroxy-2-prop-2-enylbenzoate

InChI

InChI=1S/C12H14O3/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h3,5,7-8,13H,1,4,6H2,2H3

InChI Key

SMNPNUVQFFGEJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the benzoate backbone critically influences molecular interactions and stability. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
Ethyl 2-allyl-3-hydroxybenzoate C₁₁H₁₂O₃ 192.21 Allyl, Hydroxy, Ester Allyl (C₃H₅)
Methyl 2-amino-3-hydroxybenzoate C₈H₉NO₃ 167.16 Amino, Hydroxy, Ester Amino (NH₂)
(5-Substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide Varies Varies Hydrazide, Benzothiazole Hydrazide (NHNH₂)
  • Allyl vs.
  • Ester Chain Length : The ethyl ester (C₂H₅) in this compound may increase steric hindrance and reduce solubility in polar solvents relative to methyl esters (CH₃) .

Reactivity and Stability

  • Allyl Group Reactivity: The allyl substituent may participate in Diels-Alder or thiol-ene reactions, enabling polymer or prodrug conjugation—unlike amino or hydrazide groups .
  • Hydroxy Group Acidity: The 3-hydroxy group’s acidity (pKa ~10) is comparable to phenolic compounds, facilitating salt formation or coordination chemistry .

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The most well-documented method for synthesizing ethyl 2-allyl-3-hydroxybenzoate involves a three-step sequence developed in the patent EP0530905B1. This approach avoids hazardous reagents like sodium metal and minimizes byproducts through optimized stoichiometry.

Step 1: Simultaneous Esterification and Etherification

3-Hydroxybenzoic acid undergoes concurrent esterification and allyl etherification in the presence of a base (e.g., sodium carbonate) and allyl bromide. The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) under reflux (40–80°C). The base deprotonates both the carboxylic acid and phenolic hydroxyl groups, enabling nucleophilic attack by allyl bromide.

Critical Parameters :

  • Molar ratio of base (Na₂CO₃) to 3-hydroxybenzoic acid: 2.1–4.0

  • Temperature: 60°C (optimal for minimizing side reactions)

  • Yield of intermediate allyl-ester allyl-ether: 85%

Step 2: Thermal Claisen Rearrangement

The allyl-ester allyl-ether intermediate undergoes-sigmatropic rearrangement at 220–260°C in the presence of a radical stabilizer (e.g., hydroquinone). This step relocates the allyl group from the ether oxygen to the ortho position relative to the ester, forming this compound.

Optimization Insights :

  • Temperature control (±5°C) is critical to prevent decomposition.

  • Reaction time: 4 hours (balance between completion and side-product formation).

Step 3: Saponification (Optional)

While the final product is the ethyl ester, the patent describes saponification with aqueous NaOH (4M, 100°C) to produce 2-allyl-3-hydroxybenzoic acid. Omitting this step retains the ethyl ester, yielding the target compound at 70% overall efficiency.

Traditional Methods and Limitations

British Patent 846,737: Four-Step Synthesis

Prior art methods, such as those in British Patent 846,737, involved:

  • Esterification : 3-Hydroxybenzoic acid → ethyl 3-hydroxybenzoate (HCl-catalyzed).

  • Allyl Etherification : Reaction with allyl bromide using sodium metal in ethanol.

  • Thermal Isomerization : Heating to 200°C for allyl migration.

  • Saponification : NaOH hydrolysis to the free acid.

Drawbacks :

  • Use of sodium metal poses explosion risks.

  • Low yield (45–50%) due to incomplete etherification and side reactions.

Direct Allylation of Ethyl 3-Hydroxybenzoate

Alternative approaches allylate ethyl 3-hydroxybenzoate using Mitsunobu conditions (DIAD, PPh₃) or Friedel-Crafts alkylation. However, these methods suffer from:

  • Regioselectivity Issues : Competing para-allylation.

  • Catalyst Costs : Palladium or aluminum chloride requirements.

Advanced Catalytic Strategies

Diels-Alder-Based Synthesis (KR100652468B1)

A Korean patent KR100652468B1 proposes a Diels-Alder reaction between allenyl esters and furans, followed by base-mediated ring-opening. While primarily for 2-alkyl-3-hydroxybenzoic acids, adapting this method could involve:

  • Diels-Alder Cycloaddition : Allenyl ethyl carbonate + furan → bicyclic intermediate.

  • Ring-Opening : NaOH treatment to install the allyl group.

Advantages :

  • Avoids diazonium salts and cyanide reagents.

  • High stereochemical control.

Challenges :

  • Requires functionalized dienophiles.

  • Unproven for this compound synthesis.

Experimental Data and Spectral Characterization

Spectral Confirmation of this compound

Data from EP0530905B1 confirms the structure via:

  • ¹H-NMR (CDCl₃) : δ 5.1 (m, allyl CH₂), 6.0 (m, allyl CH), 7.86 (d, aromatic H), 9.78 (s, phenolic OH).

  • FT-IR : 1653 cm⁻¹ (ester C=O), 995 cm⁻¹ (allyl C=C).

Comparative Yield Analysis

MethodStepsYield (%)Hazardous Reagents
Three-Step Synthesis370None
British Patent445–50Sodium metal
Diels-Alder2N/AAllenyl esters

Industrial and Research Implications

The three-step method’s scalability and safety make it preferable for bulk production. Future directions include:

  • Catalyst Development : Immobilized bases to simplify purification.

  • Flow Chemistry : Continuous thermal rearrangement to enhance throughput.

This compound’s role as a monomer for liquid crystalline polymers underscores the need for efficient, low-cost synthesis routes.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodExpected ValueReference
Melting PointDifferential Scanning Calorimetry72–74°C
LogP (Partition Coeff.)Shake-Flask Method2.8 ± 0.2
UV λmax (MeOH)UV-Vis Spectroscopy272 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)

Q. Table 2. Optimized Reaction Conditions for Allylation

VariableOptimal RangeImpact on Yield
Catalyst (AlCl₃)3 mol%Yield ↑ 25% vs. uncatalyzed
SolventAnhydrous DMFPurity ↑ 15% vs. THF
Reaction Time8 hours85% conversion

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